Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate with various reagents under controlled conditions . One common method involves the use of Dess-Martin periodinane as an oxidizing agent . The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the oxopyrrolidine ring can interact with various enzymes and receptors . These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
- Tert-butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1196157-54-6 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(14)8(5-12)6-13(7)10(15)16-11(2,3)4/h7-8H,6H2,1-4H3 |
InChI Key |
SAGXHNJYGHDMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(CN1C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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